molecular formula C29H36ClN2O2P B609067 Mito-TEMPO CAS No. 1334850-99-5

Mito-TEMPO

カタログ番号 B609067
CAS番号: 1334850-99-5
分子量: 511.0428
InChIキー: QJEOOHMMSUBNGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

1. Application in Cognitive Dysfunction due to Hypoglycemia

  • Results or Outcomes : The results showed that BBB leakage after hypoglycemia is associated with excessive activation of oxidative stress and mitochondrial dysfunction due to glucose deprivation/reperfusion. Interventions using Mito-TEMPO in both in vivo and in vitro models reduced mitochondrial oxidative stress, decreased pericyte loss and apoptosis, and attenuated BBB leakage and neuronal damage, ultimately leading to improved cognitive function .

2. Application in Neuropathic Pain

  • Results or Outcomes : Mito-TEMPO treatment significantly increased paw withdrawal threshold and thermal paw withdrawal latency compared with the CCI group. The malondialdehyde content was decreased whereas glutathione content and superoxide dismutase activity were increased in the serum of CCI+Mito-TEMPO rats. Furthermore, Mito-TEMPO substantially attenuated the elevated number and decreased size of mitochondria induced by CCI .

3. Application in Cancer

  • Summary of the Application : Mito-TEMPO has been used in studies related to cancer, particularly in the context of oxidative stress-induced diseases. It has been found to effectively inhibit tumor cell migration and prevent spontaneous tumor metastasis in both murine and human tumor models .
  • Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating oxidative stress, which is a key factor in the progression of cancer .

4. Application in Cardiovascular Diseases

  • Summary of the Application : Mito-TEMPO has been studied for its potential in treating cardiovascular diseases. It has been found to have cardioprotective potential against 5-fluorouracil-induced cardiotoxicity .
  • Methods of Application : Mito-TEMPO was administered to male BALB/C mice (intraperitoneally, 0.1 mg/kg b.w. for 7 days) followed by intraperitoneal administration of 5-FU (12 mg/kg b.w. for 4 days). During this period, Mito-TEMPO treatment was also continued .
  • Results or Outcomes : The results showed that Mito-TEMPO effectively mitigated 5-FU-induced cardiotoxicity by modulating mitochondrial oxidative stress .

5. Application in Aging

  • Summary of the Application : Mito-TEMPO has been used in studies related to aging, particularly in the context of adult stem cell aging. It has been found to reverse cellular senescence and reduce the increased p53/p21 level .
  • Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in protecting adult stem cells against senescence .

6. Application in Neurodegenerative Diseases

  • Summary of the Application : Mito-TEMPO has been used in studies related to neurodegenerative diseases. It has been found to effectively target mitochondrial dysfunction, which is a key factor in the progression of neurodegenerative diseases .
  • Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating mitochondrial dysfunction, which is a key factor in the progression of neurodegenerative diseases .

7. Application in Diabetes

  • Summary of the Application : Mito-TEMPO has been used in studies related to diabetes, particularly in the context of hypoglycemia-induced cognitive dysfunction. It has been found to effectively reduce pericyte loss and blood-brain barrier leakage, ultimately leading to improved cognitive function .
  • Methods of Application : The targeted scavenging of mitochondrial superoxide using Mito-TEMPO has been applied in both in vivo and in vitro models .
  • Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating the effects of hypoglycemia in diabetes, ultimately leading to improved cognitive function .

特性

IUPAC Name

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEOOHMMSUBNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134828258

Citations

For This Compound
10
Citations
R Ni, T Cao, S Xiong, J Ma, GC Fan… - Free Radical Biology …, 2016 - Elsevier
… We investigated the therapeutic effects of mitochondria-targeted antioxidant mito-TEMPO on … The mitochondria-targeted antioxidant mito-TEMPO was administrated after diabetes onset …
Number of citations: 220 www.sciencedirect.com
SG Yang, HJ Park, JW Kim, JM Jung, MJ Kim… - Scientific Reports, 2018 - nature.com
… Blastocyst formation rate (G2: 19.1 ± 5.1% vs G2 + Mito-TEMPO: 28.8 ± 4.0%; 1.5-fold, p < … reduction by Mito-TEMPO treatment. Thus, we showed that Mito-TEMPO improves blastocyst …
Number of citations: 63 www.nature.com
S Shetty, R Kumar, S Bharati - Free Radical Biology and Medicine, 2019 - Elsevier
… Mito-TEMPO treatment increased survival of animals by 30%, decreased tumour incidence (… of tumours in Mito-TEMPO group were indicative of retarded carcinogenesis. Mito-TEMPO …
Number of citations: 40 www.sciencedirect.com
K Du, A Farhood, H Jaeschke - Archives of toxicology, 2017 - Springer
… The objective of this study was to evaluate the efficacy of the mitochondria-targeted antioxidant Mito-Tempo in a murine model of APAP hepatotoxicity. Our data demonstrated that MT …
Number of citations: 161 link.springer.com
Y Liu, Y Wang, W Ding, Y Wang - Oxidative medicine and cellular …, 2018 - hindawi.com
… In our study, we investigated the benefits and underlying mechanisms of Mito-TEMPO on renal fibrosis in 5/6 nephrectomy mice. Methods. Mice were randomly divided into five groups …
Number of citations: 74 www.hindawi.com
X Zhang, X Lu, J Li, Q Xia, J Gao, B Wu - Cryobiology, 2019 - Elsevier
… cryopreservation, but whether Mito-Tempo has a stronger protective effect … Mito-Tempo on asthenozoospermic spermatozoa during cryopreservation and to explore whether Mito-Tempo …
Number of citations: 21 www.sciencedirect.com
JJ Wen, TP Williams, CB Cummins, KM Colvill… - Journal of the American …, 2021 - Elsevier
… Mito-TEMPO reduces diabetic cardiomyopathy, 16 while resolution of oxidative stress in mitochondria by Mito-TEMPO … Mito-TEMPO is a mitochondria-targeted antioxidant that has been …
Number of citations: 12 www.sciencedirect.com
A Barzegari, M Nouri, V Gueguen… - Journal of Cellular …, 2020 - Wiley Online Library
… Of various antioxidants, mito‐Tempo (mito‐T) is one of the potent antioxidants that could target and neutralize the mitochondrial oxidative stress. In this study, for the induction of hypoxia …
Number of citations: 13 onlinelibrary.wiley.com
S Shetty, U Anushree, R Kumar, S Bharati - Mitochondrion, 2021 - Elsevier
… Mito-TEMPO pre-treatment protected animals from the … Mito-TEMPO effectively scavenged NDEA-induced ROS … Results suggested that mito-TEMPO had significant impact on …
Number of citations: 10 www.sciencedirect.com
L Zhan, R Li, Y Sun, M Dou, W Yang, S He… - …, 2018 - ingentaconnect.com
… The objective was to study the therapeutic effects and mechanisms of mito-TEMPO (MT), as a nitroxide conjugated with a triphenylphosphonium moiety, on neuropathic pain in rats. …
Number of citations: 24 www.ingentaconnect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。